6-chloro-1H-indazole-3-sulfonamide
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Overview
Description
6-chloro-1H-indazole-3-sulfonamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties . The addition of a sulfonamide group to the indazole ring enhances its pharmacological profile, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-indazole-3-sulfonamide typically involves the chlorination of 1H-indazole followed by sulfonamide formation. One common method includes:
Chlorination: Starting with 1H-indazole, chlorination is achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 6-position.
Sulfonamide Formation: The chlorinated indazole is then reacted with sulfonamide precursors such as sulfonyl chlorides in the presence of a base like triethylamine (Et3N) to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-indazole-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted indazole derivatives.
Oxidation: Formation of oxidized indazole products.
Reduction: Formation of reduced indazole derivatives.
Scientific Research Applications
6-chloro-1H-indazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1H-indazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological targets, enhancing its binding affinity. The indazole ring can interact with hydrophobic pockets in proteins, leading to inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-sulfonamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-bromo-1H-indazole-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its electronic properties and reactivity.
6-fluoro-1H-indazole-3-sulfonamide: Contains a fluorine atom, which can significantly impact its biological activity due to the strong electronegativity of fluorine.
Uniqueness
6-chloro-1H-indazole-3-sulfonamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. The combination of the indazole ring and sulfonamide group provides a versatile scaffold for the development of new therapeutic agents and research tools.
Properties
CAS No. |
2172106-21-5 |
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Molecular Formula |
C7H6ClN3O2S |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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